5-Bromouridine

RNA labeling Cytotoxicity Metabolic labeling

5-Bromouridine (BrU, CAS 957-75-5) is the foundational reagent for BRIC-seq, enabling genome-wide RNA half-life determination without cytotoxic transcriptional inhibitors. Its low short-term toxicity preserves physiological RNA decay kinetics, while antibody-based immunoprecipitation enriches BrU-labeled transcripts. Ideal for RNA synthesis studies, mitochondrial RNA granule visualization, and photoreactive crosslinking at 308 nm. Choose ≥98% purity for reproducible RNA labeling and avoid assay failure from analog substitution.

Molecular Formula C9H11BrN2O6
Molecular Weight 323.10 g/mol
CAS No. 957-75-5
Cat. No. B041414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromouridine
CAS957-75-5
Synonyms1-D-ribofuranosyl-5-bromouracil-nucleoside
5-bromouridine
bromouridine
Molecular FormulaC9H11BrN2O6
Molecular Weight323.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br
InChIInChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
InChIKeyAGFIRQJZCNVMCW-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromouridine (BrU, 5-BrU, CAS 957-75-5) — RNA Labeling Nucleoside Analog for Transcription and Stability Assays


5-Bromouridine (abbreviated BrUrd, 5-BrU, or BrU; CAS 957-75-5; molecular formula C9H11BrN2O6; molecular weight 323.10 g/mol) is a brominated analog of the naturally occurring nucleoside uridine, wherein a bromine atom substitutes the hydrogen at the 5-position of the pyrimidine ring [1]. As a nucleoside analog, BrU is selectively incorporated into newly synthesized RNA by cellular RNA polymerases and can be detected immunocytochemically using antibodies that recognize bromodeoxyuridine (BrdU) [2]. The compound has been widely utilized as a tool for RNA labeling, transcriptional activity measurement, and genome-wide RNA stability profiling via methods such as 5′-bromo-uridine immunoprecipitation chase-deep sequencing (BRIC-seq) [3]. In antiviral research, BrU has demonstrated inhibitory activity against human immunodeficiency virus (HIV) replication [4]. Key physicochemical properties include a melting point of 180-182°C (decomposition) and solubility in DMSO (15 mg/mL), DMF (10 mg/mL), and PBS (5 mg/mL) .

5-Bromouridine (BrU) vs. Other Uridine Analogs: Why Substitution Without Verification Risks Experimental Failure


5-Bromouridine cannot be interchangeably substituted with other uridine analogs such as 4-thiouridine (4sU), 5-ethynyluridine (EU), 5-fluorouridine (5-FUrd), or 5-iodouridine (5-IU) without rigorous re-validation, as each analog exhibits distinct and non-overlapping performance profiles across key experimental parameters. Critically, BrU demonstrates substantially lower cytotoxicity than 4sU and EU under short-term labeling conditions , yet requires longer incubation times (approximately 24 h) for effective RNA incorporation compared to 4sU (approximately 1 h) [1]. Unlike EU, which is detected via copper-catalyzed click chemistry, BrU relies on antibody-based immunodetection, which is inherently slower but enables different multiplexing and quantification workflows [2]. Furthermore, BrU exhibits intermediate photoreactivity at 308 nm compared to the more protein-damaging 5-iodouridine (325 nm) and the higher-efficiency but metabolically disruptive 4-thiouridine (365 nm) [3]. BrU is incorporated exclusively into RNA and is not a substrate for DNA polymerase, in direct contrast to its deoxyribose counterpart 5-bromo-2′-deoxyuridine (BrdU), which labels DNA during S-phase . In antiviral and antitumor contexts, BrU exhibits substantially weaker cytotoxic and growth-suppressive activity compared to 5-fluorouridine, making it unsuitable for applications requiring potent antimetabolite effects [4]. These multidimensional differences in toxicity, labeling kinetics, detection modality, nucleic acid specificity, photoreactivity, and bioactivity render simple substitution without experimental validation a significant source of data irreproducibility and assay failure.

5-Bromouridine (BrU) Quantitative Differentiation Evidence vs. 4sU, EU, 5-FUrd, and BrdU


Cytotoxicity Profile: BrU Demonstrates Superior Short-Term Viability vs. 4sU and EU

5-Bromouridine (BrU) exhibits significantly lower cytotoxicity compared to the widely used uridine analogs 4-thiouridine (4sU) and 5-ethynyluridine (EU) under short-term labeling conditions. BrU is considered less toxic to cells and induces minimal effects on cell viability during brief incubation periods, in contrast to 4sU and EU, which can cause detectable growth inhibition even with short-term exposure . Furthermore, 4sU labeling has been shown to introduce base changes in RNA during analysis, an artifact not associated with BrU incorporation . This favorable toxicity profile makes BrU particularly suitable for experiments requiring preservation of physiological transcriptional dynamics. However, this reduced cytotoxicity comes with a trade-off in labeling kinetics: BrU requires approximately 24 hours for effective RNA incorporation, whereas 4sU achieves sufficient labeling within approximately 1 hour [1].

RNA labeling Cytotoxicity Metabolic labeling

Detection Modality: Antibody-Based Immunodetection Enables Specific RNA IP Without Click Chemistry

5-Bromouridine (BrU) relies on antibody-based immunodetection using anti-BrdU antibodies that cross-react specifically with BrU, whereas 5-ethynyluridine (EU) requires copper-catalyzed azide-alkyne cycloaddition (click chemistry) with fluorescent azides for visualization and capture [1]. This fundamental difference in detection chemistry confers distinct advantages: EU detection via click chemistry is much faster than anti-BrU immunostaining and enables whole-mount staining of large organ and tissue fragments [2]. Conversely, BrU immunodetection supports robust immunoprecipitation (BrU-IP) workflows that enable selective enrichment of newly synthesized RNA for downstream qPCR or sequencing analyses, with established protocols demonstrating effective RNA capture within a 1-hour labeling window [3]. Critically, monoclonal antibodies such as clone MoBu-1 recognize BrU with high specificity and exhibit no cross-reactivity with EdU (5-ethynyl-2′-deoxyuridine), ensuring that BrU-IP signals derive exclusively from BrU-labeled RNA and not from DNA labeling artifacts .

RNA immunoprecipitation Antibody detection Click chemistry

Nucleic Acid Specificity: Exclusive RNA Incorporation vs. BrdU DNA Labeling

5-Bromouridine (BrU), as a ribonucleoside analog, is incorporated exclusively into RNA transcripts by RNA polymerases I, II, and III. In contrast, 5-bromo-2′-deoxyuridine (BrdU), the deoxyribose counterpart of BrU, is a thymidine analog that is selectively incorporated into DNA by DNA polymerase during the S-phase of the cell cycle . This fundamental distinction is experimentally critical: BrU labeling followed by immunoprecipitation enables specific enrichment and quantification of newly synthesized RNA without contaminating DNA-derived signals, whereas BrdU labeling is the standard method for assessing cell proliferation and DNA replication [1]. Importantly, anti-BrdU antibodies such as clone MoBu-1 cross-react with both BrU (in RNA) and BrdU (in DNA), meaning that antibody selection alone does not confer nucleic acid specificity — the specificity derives solely from the choice of nucleoside analog administered . In controlled experiments with MOLT-4 and HL-60 leukemia cell lines, BrU incorporation was detected in RNA but not in DNA, confirming its strict RNA specificity at the biochemical level [2].

RNA specificity DNA labeling Cell proliferation

Antiproliferative and Antitumor Activity: BrU Is Significantly Less Potent Than 5-Fluorouridine

5-Bromouridine (BrU) exhibits measurable but comparatively weak antitumor and antiproliferative activity relative to the potent antimetabolite 5-fluorouridine (5-FUrd). Direct comparative evaluation in the 1994 study by Li et al. concluded that 'the antitumour activity of BrUrd, in comparison with 5-fluorouridine or 5-fluorouracil, is less pronounced' [1]. Quantitative cytotoxicity assessment in human leukemia cell lines revealed that BrU reduced cell viability with LD50 values of 10 μM in HL-60 cells and 20 μM in MOLT-4 cells after 72 hours of continuous treatment, with LD90 values of 100 μM for both cell lines [2]. At concentrations ≥30 μM, BrU suppressed S-phase traverse in MOLT-4, HL-60, and normal lymphocytes, and induced apoptosis in HL-60 cells and lymphocytes at ≥50 μM after 24 hours of incubation [3]. These micromolar-range cytotoxic thresholds are orders of magnitude higher than those observed for 5-fluorouridine in comparable assays, underscoring BrU's unsuitability for applications requiring potent antimetabolite activity. However, this weaker antiproliferative profile is advantageous when BrU is employed as an RNA labeling tool, as it minimizes drug-induced transcriptional perturbation.

Antitumor activity Cytotoxicity Leukemia

Photoaffinity Labeling: Intermediate Photoreactivity and Reduced Protein Damage vs. 5-Iodouridine

5-Bromouridine (BrU) functions as a photoreactive nucleotide analog suitable for UV-induced crosslinking of RNA to interacting proteins. BrU can be activated at 308 nm, whereas the closely related 5-iodouridine (5-IU) is activated at a longer wavelength of 325 nm [1]. In comparative photocrosslinking studies, BrU and 5-IU both serve as convenient photoaffinity labels, exemplified by the successful crosslinking of an RNA transcript to the bacteriophage R17 coat protein using BrU-substituted RNA [2]. A critical differentiation emerged from these studies: protein photodamage was 'considerably reduced with the iodo derivative' compared to BrU, indicating that 5-IU offers a more favorable damage-to-crosslinking ratio under UV irradiation [3]. Additionally, comparative analysis across multiple crosslinkers (4-thiouridine, 5-bromouridine, 5-iodouridine, and 6-thioguanosine) at 365 nm revealed that 4-thiouridine yielded the highest absolute levels of crosslinking efficiency, positioning BrU as an intermediate-activity photoreactive probe [4]. The synthesis of 5-bromouridine phosphoramidite monomers has been reported, enabling site-specific incorporation of BrU into synthetic RNA oligonucleotides with coupling yields exceeding 98%, facilitating precise structural studies of RNA-protein interfaces [5].

Photocrosslinking RNA-protein interactions Photoaffinity labeling

Nucleoside Transporter Affinity: High hCNT1/mCNT1 Substrate Activity Supports Efficient Cellular Uptake

The cellular uptake and bioavailability of 5-bromouridine (BrU) are mediated by nucleoside transporters, with BrU demonstrating high affinity for the human concentrative nucleoside transporter 1 (hCNT1) and its murine ortholog (mCNT1). In a comprehensive transport characterization study, the relative substrate affinity for mCNT1 was ranked as 5-bromouridine > 3′-deoxyuridine > 2′-deoxyuridine, indicating that BrU is a highly preferred substrate for this pyrimidine-selective transporter [1]. Comparative analysis demonstrated that the transport characteristics of mCNT1 are essentially identical to those of hCNT1, validating the murine system as a reliable model for evaluating pyrimidine nucleoside analog transport in human therapeutic applications [2]. This high-affinity transporter recognition ensures efficient cellular accumulation of BrU from extracellular media, which is essential for achieving sufficient intracellular concentrations to support robust RNA labeling in cell culture and in vivo experiments. In contrast, uridine analogs with modifications that disrupt transporter recognition may exhibit reduced or variable cellular uptake, potentially confounding quantitative RNA labeling studies. Quantitative structure-activity relationship (QSAR) modeling of hCNT1 and hENT1 interactions further reveals that hCNT1 affinity is dominated by electrostatic and steric features, providing a rational framework for understanding why the 5-bromo substitution preserves high transporter compatibility [3].

Nucleoside transporters Cellular uptake hCNT1

5-Bromouridine (BrU) — Validated Research Applications Based on Quantitative Differentiation Evidence


Genome-Wide RNA Stability Profiling (BRIC-seq) Requiring Low Cytotoxicity and IP Compatibility

5-Bromouridine is the foundational reagent for BRIC-seq (5′-bromo-uridine immunoprecipitation chase-deep sequencing), a method that enables genome-wide determination of RNA half-lives under physiologically undisturbed conditions. BrU is selected for this application because of its low short-term cytotoxicity (preserving normal RNA degradation kinetics) and its compatibility with antibody-based immunoprecipitation for selective enrichment of pulse-labeled RNA transcripts [1]. The method involves pulse-labeling endogenous RNAs with BrU, chasing with excess unlabeled uridine, and immunoprecipitating BrU-labeled RNA at multiple time points for deep sequencing. BRIC-seq has been used to calculate RNA half-lives with high precision, achieving residual-error values <0.05 for 80% of transcripts in genome-wide decay profiling . Alternative analogs such as 4sU or EU are unsuitable for this workflow: 4sU introduces base changes that confound sequencing analysis, and EU lacks a robust immunoprecipitation workflow due to its reliance on click chemistry detection [2].

Measurement of Nascent RNA Synthesis Without Transcriptional Inhibitor Artifacts

5-Bromouridine enables measurement of de novo RNA synthesis within defined time windows (e.g., 1 hour) without the confounding effects associated with transcriptional inhibitors such as α-amanitin or actinomycin D. Unlike inhibitor-based approaches that globally arrest transcription and induce cellular stress responses, BrU labeling followed by immunoprecipitation (BrU-IP) captures newly synthesized RNA with 'no or very low effects on cell viability during short-term use' . This advantage is critical for studies where maintaining physiological transcriptional dynamics is essential, such as investigations of immediate-early gene responses or stimulus-induced transcriptional changes. The BrU-IP method supports downstream analysis by reverse transcription, quantitative PCR, and next-generation sequencing, and is applicable to all RNA types (mRNA, rRNA, tRNA, non-coding RNAs) [1]. BrU is preferred over 5-ethynyluridine (EU) when RNA enrichment via immunoprecipitation is required, as EU-labeled RNA cannot be directly immunoprecipitated .

Visualization of Mitochondrial RNA Granules and Subcellular Transcription Sites

5-Bromouridine has been specifically validated for visualizing mitochondrial RNA granules (MRGs) — discrete subcellular structures containing newly synthesized mitochondrial RNA. In this application, BrU is incorporated into nascent mitochondrial transcripts and subsequently detected by fluorescent immunolabeling with anti-BrdU/BrU antibodies . The method enables determination of MRG half-life and kinetics by chasing the BrU pulse with an excess of unlabeled uridine [1]. BrU is preferred for this application over EU or 4sU because its favorable short-term cytotoxicity profile minimizes perturbation of mitochondrial physiology, and its antibody-based detection is compatible with standard immunofluorescence microscopy workflows without requiring specialized click chemistry reagents [2]. This application leverages BrU's exclusive RNA specificity, ensuring that observed signals derive from mitochondrial transcription rather than mitochondrial DNA replication.

Site-Specific RNA-Protein Photocrosslinking Studies at 308 nm

5-Bromouridine phosphoramidite enables site-specific incorporation of photoreactive BrU residues into synthetic RNA oligonucleotides with coupling yields exceeding 98% during solid-phase synthesis . These BrU-substituted RNAs can be UV-irradiated at 308 nm to generate covalent crosslinks with interacting proteins, enabling identification of RNA-protein contact sites and structural characterization of ribonucleoprotein complexes [1]. BrU is selected over 5-iodouridine (activated at 325 nm) when the experimental setup requires 308 nm activation (e.g., to avoid overlap with protein absorption bands or when using specific laser sources). However, researchers should note that protein photodamage is 'considerably reduced' with 5-iodouridine compared to BrU, so BrU is most appropriate when protein integrity is not the limiting factor and 308 nm activation is preferred . BrU is also selected over 4-thiouridine when lower crosslinking efficiency is acceptable in exchange for the distinct wavelength specificity of the brominated analog [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.